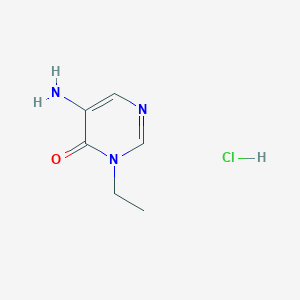
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-3-エチル-3,4-ジヒドロピリミジン-4-オン塩酸塩は、ピリミジン部分を有する複素環式化合物です。
準備方法
合成経路と反応条件: この反応は、アルデヒド、β-ケトエステル、および尿素を酸性条件下で反応させて、目的の生成物を生成します 。 反応は、しばしば不均一系触媒を用いて無溶媒条件下で行われ、収率の向上と生成物の回収を容易にする 。
工業的生産方法: この化合物の工業的生産は、マイクロ波照射や超音波処理などのビゲロウ反応条件を最適化して、反応時間を短縮し、収率を向上させる方法を含みます 。 再生可能な触媒と無溶媒条件の使用は、グリーンケミストリーの原則にも合致しており、プロセスをより持続可能なものにします 。
化学反応解析
反応の種類: 5-アミノ-3-エチル-3,4-ジヒドロピリミジン-4-オン塩酸塩は、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて、対応するピリミジン誘導体になります。
還元: 還元反応は、ジヒドロピリミジン誘導体をもたらす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換ピリミジンとジヒドロピリミジン誘導体があり、さまざまな生物活性を示す可能性があります .
科学研究への応用
5-アミノ-3-エチル-3,4-ジヒドロピリミジン-4-オン塩酸塩は、いくつかの科学研究に応用されています。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害剤としての可能性と、さまざまな生化学的経路における役割について研究されています。
化学反応の分析
Types of Reactions: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrimidines and dihydropyrimidine derivatives, which can exhibit different biological activities .
科学的研究の応用
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
5-アミノ-3-エチル-3,4-ジヒドロピリミジン-4-オン塩酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素阻害剤として作用し、さまざまな生物学的プロセスに関与する酵素の活性を調節することができます。 ピリミジン部分は、核酸やタンパク質と相互作用し、細胞機能に影響を与えることができます .
類似の化合物:
3,4-ジヒドロピリミジン-2(1H)-オン: ビゲロウ反応で合成されるもう1つの化合物であり、幅広い生物活性で知られています.
3,4-ジヒドロピリミジン-2(1H)-チオン: 上記の化合物に似ていますが、硫黄原子を含み、異なる薬理学的特性を示します.
独自性: 5-アミノ-3-エチル-3,4-ジヒドロピリミジン-4-オン塩酸塩は、その特定の置換パターンが、異なる生物活性と化学反応性を付与するため、ユニークです。 さまざまな化学反応を起こす能力と、潜在的な治療応用は、医化学において貴重な化合物となっています .
類似化合物との比較
3,4-Dihydropyrimidin-2(1H)-one: Another compound synthesized via the Biginelli reaction, known for its broad spectrum of biological activities.
3,4-Dihydropyrimidin-2(1H)-thione: Similar to the above compound but contains a sulfur atom, exhibiting different pharmacological properties.
Uniqueness: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
生物活性
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic compound belonging to the dihydropyrimidinone class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H10ClN3O
- CAS Number : 1909316-29-5
- Synthesis : Typically synthesized via the Biginelli reaction, a multicomponent reaction involving aldehydes, β-keto esters, and urea or thiourea.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its anticancer activity.
- Receptor Modulation : It interacts with cell surface receptors, influencing signal transduction pathways that affect cellular responses .
Anticancer Activity
Research has shown that derivatives of dihydropyrimidinones possess significant anticancer properties. For instance:
- A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including leukemia and liver cancer cells. The most potent derivatives showed IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In vivo studies indicated that dihydropyrimidinones could reduce edema in animal models when compared to standard anti-inflammatory drugs like diclofenac sodium .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one | Methyl substitution enhances solubility | Moderate anticancer activity |
| 5-Amino-3-propyl-3,4-dihydropyrimidin-4-one | Propyl group increases lipophilicity | Enhanced receptor binding affinity |
The ethyl substitution at the 3-position in 5-amino-3-ethyl compounds enhances lipophilicity compared to methyl or propyl analogs, potentially improving cellular uptake and bioavailability .
特性
分子式 |
C6H10ClN3O |
|---|---|
分子量 |
175.61 g/mol |
IUPAC名 |
5-amino-3-ethylpyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-9-4-8-3-5(7)6(9)10;/h3-4H,2,7H2,1H3;1H |
InChIキー |
FOZWNJFOCNFGMV-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C(C1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















